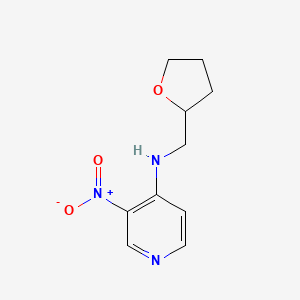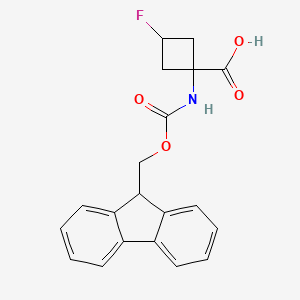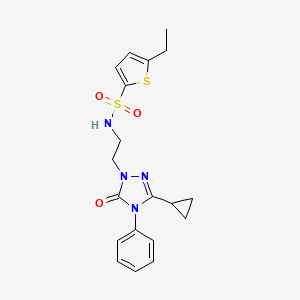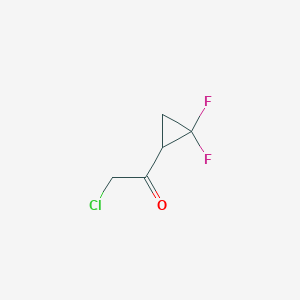
Tert-butoxycarbonylamino-(4-methylsulfanyl-phenyl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butoxycarbonylamino-(4-methylsulfanyl-phenyl)-acetic acid is a useful research compound. Its molecular formula is C14H19NO4S and its molecular weight is 297.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical and Synthetic Chemistry Applications
Tert-butyloxycarbonyl (Boc) groups, closely related to the tert-butoxycarbonylamino-(4-methylsulfanyl-phenyl)-acetic acid structure, are widely used in the synthesis and analysis of amino acids and peptides. Ehrlich-Rogozinski demonstrated a method for the quantitative determination of the Boc group in N-blocked amino acids and peptides, highlighting its importance in synthetic and analytical chemistry. This process involves cleavage and titration techniques that serve both for the cleavage and determination of Boc derivatives, emphasizing its simplicity and efficiency (Ehrlich-Rogozinski, 1974).
Pharmaceutical and Biomedical Applications
The structural motif of tert-butoxycarbonylamino and its derivatives finds extensive use in pharmaceutical research, particularly in drug delivery systems. Guchhait et al. explored the gelation performances of short tripeptide-based amphiphiles, including derivatives of tert-butoxycarbonylamino, for their potential as hydrogelators. These hydrogels were characterized for their mechanical stability and employed for the entrapment and release of vitamin B12 and Doxorubicin, an anticancer drug. Their study suggests that such hydrogelators can act as effective carriers for localized breast cancer therapy, demonstrating significant therapeutic potential (Guchhait et al., 2021).
Material Science Applications
In the field of material science, the tert-butoxycarbonylamino group and its derivatives are instrumental in developing novel materials with specific functions. Tsai, Wang, and Darensbourg demonstrated the production of degradable polycarbonates derived from dihydroxybutyric acid and their platinum-polymer conjugates, employing tert-butyl 3,4-epoxybutanoate (a compound structurally similar to tert-butoxycarbonylamino derivatives) for copolymerization with carbon dioxide. This research highlights the potential of such compounds in creating biocompatible polymers for drug delivery and other biomedical applications (Tsai, Wang, & Darensbourg, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-methylsulfanylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)9-5-7-10(20-4)8-6-9/h5-8,11H,1-4H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSHLQBVXGTWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)SC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[3-(2-Chlorophenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2550350.png)


![5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole](/img/structure/B2550358.png)
![1-(Diphenylmethyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2550359.png)




![N-(2,4-difluorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2550370.png)
